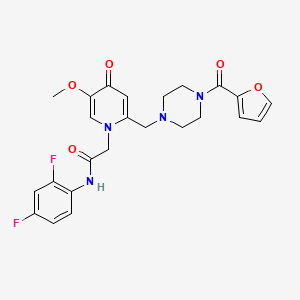

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

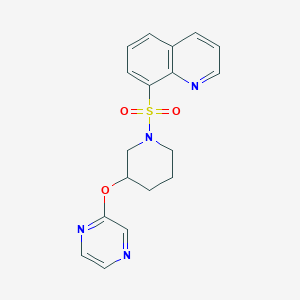

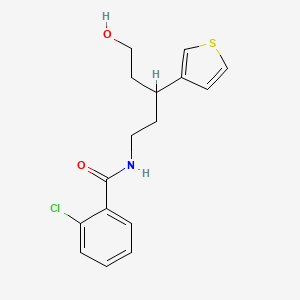

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide” is a chemical compound with the molecular formula C18H19FN2O3S2 . It contains several functional groups, including an isothiazolidine ring, a thioether group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the isothiazolidine ring, which could introduce some rigidity into the structure. The thioether group could potentially participate in various interactions, such as hydrogen bonding or dipole-dipole interactions. The acetamide group could also participate in similar interactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the isothiazolidine ring, thioether group, and acetamide group could influence its solubility, reactivity, and stability .

Scientific Research Applications

Antibacterial Agents

Oxazolidinones, a class of compounds structurally related to the given chemical, are known for their unique mechanism of inhibiting bacterial protein synthesis. Studies demonstrate their potent in vitro antibacterial activities against a wide range of clinically significant human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds, including novel oxazolidinone analogs, have shown efficacy against strains resistant to common antibiotics, highlighting their potential as novel antibacterial agents (Zurenko et al., 1996).

Anticancer Agents

Research into thiazole and thiazolidinone derivatives, structurally similar to the compound , has shown promise in the development of anticancer agents. For instance, certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and investigated for their antitumor activities against human lung adenocarcinoma cells, demonstrating significant selective cytotoxicity and highlighting their potential in cancer therapy (Evren et al., 2019).

Anti-inflammatory Agents

Compounds with thiazolidinone cores have been evaluated for their anti-inflammatory properties. For example, novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models, providing a foundation for further development of anti-inflammatory medications (Nikalje et al., 2015).

Novel Antibiotic Development

The structural complexity and diversity of oxazolidinone derivatives enable the design of novel antibiotics with enhanced efficacy and reduced resistance development. Research into polymorphism, such as that of linezolid, an oxazolidinone antibiotic, provides insights into the solid-state properties of these compounds, which are crucial for their formulation and stability, thereby aiding in the development of more effective antibiotic therapies (Maccaroni et al., 2008).

Future Directions

properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S2/c1-13-3-6-15(21-9-2-10-26(21,23)24)11-17(13)20-18(22)12-25-16-7-4-14(19)5-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFRKEWAMZTXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)

![benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2664250.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2664253.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2664254.png)

![1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2664256.png)